Glutaconic acid exists primarily in its trans-configuration (trans-glutaconic acid) as a colorless solid []. It is structurally related to the saturated glutaric acid but possesses an unsaturated double bond between the second and third carbons []. Glutaconic acid is a naturally occurring metabolite and can be produced during the partial degradation of lignin, a major component of wood []. In research, it serves as a building block for synthesizing other valuable compounds and plays a role in understanding certain metabolic disorders [, ].
The key feature of glutaconic acid's structure is the central double bond (C=C) between the second and third carbon atoms (CH=CH) []. This unsaturation differentiates it from glutaric acid, which has a single bond at this position. Additionally, the molecule has two carboxylic acid groups (COOH) at the first and fifth carbon positions, making it a dicarboxylic acid []. The presence of these acidic groups contributes to its solubility in water and its weakly acidic nature [].
Glutaconic acid can be synthesized from various precursors. One method involves reacting acetyl-CoA with malonic acid to form glutaconyl-CoA, which can then be hydrolyzed to yield glutaconic acid [].
Acetyl-CoA + Malonic Acid -> Glutaconyl-CoA + CoA (Coenzyme A)Glutaconyl-CoA + H2O -> Glutaconic Acid + CoA
Another approach involves the reaction of phosphorus pentachloride (PCl5) with glutaric acid [].
Glutaconic acid can participate in various reactions due to its functional groups. Its carboxylic acid groups can undergo esterification and amidation reactions to form derivatives with unique properties [].
Boiling point data is not readily available.
Glutaconic acid's primary biological relevance lies in its role as a metabolite. In healthy individuals, it is present in trace amounts but can accumulate in individuals with glutaric acidemia type 1 (GA1), a metabolic disorder []. The mechanism by which elevated glutaconic acid contributes to GA1 pathology is still being elucidated. However, research suggests that it might act as a neurotoxin by overstimulating N-methyl-D-aspartate (NMDA) receptors in the brain, leading to striatal degeneration [].
Glutaconic acid's specific safety hazards are not extensively documented. However, as a dicarboxylic acid, it likely exhibits mild acidity and should be handled with standard laboratory precautions for acids. Research suggests potential neurotoxic effects at high concentrations []; therefore, appropriate personal protective equipment should be worn when handling it.